N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structural components, which include a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiadiazole ring linked via a sulfanyl bridge to an acetamide group. Its distinct chemical structure imparts unique properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-pyridine to introduce the chlorine and trifluoromethyl groups. This is followed by the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: shares similarities with other pyridine and thiadiazole derivatives, such as:
Uniqueness
The uniqueness of N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C11H8ClF3N4OS2 |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H8ClF3N4OS2/c1-5-18-19-10(22-5)21-4-8(20)17-9-7(12)2-6(3-16-9)11(13,14)15/h2-3H,4H2,1H3,(H,16,17,20) |
InChI Key |
YTKJYJRAXKZXBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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